molecular formula C22H21NO2S B2810376 (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1799263-93-6

(E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2810376
CAS No.: 1799263-93-6
M. Wt: 363.48
InChI Key: HKZIBIJNVAHNND-SDNWHVSQSA-N
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Description

(E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound designed for research applications, featuring a hybrid structure that incorporates key pharmacophores. Its core structure includes an acrylamide moiety with an α,β-unsaturated carbonyl system, which is known to act as a soft electrophile. This chemical property allows it to potentially form covalent adducts with nucleophilic cysteine thiolate groups on specific proteins, a mechanism that can be exploited to modulate biological activity . The molecule is also built around a naphthalene ring system, a scaffold frequently used in medicinal chemistry to enhance a compound's chemical stability and interaction with biological targets . Research on analogous naphthalene-acrylamide conjugates has demonstrated significant potential in anticancer research. Such compounds have been shown to exhibit potent antiproliferative activity against human breast cancer cell lines (e.g., MCF-7) by inducing cell cycle arrest and promoting apoptosis through the modulation of apoptotic markers like Bcl-2, Bax, and caspase 9 . Furthermore, structural hybrids combining cinnamic acid derivatives (which share the acrylamide's α,β-unsaturated carbonyl feature) with other pharmacophores have displayed a broad spectrum of biological activities in vitro. These include potent antimicrobial effects against Gram-positive bacteria such as Staphylococcus and Enterococcus species, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) in the range of 1–4 µg/mL . Some related compounds also show abilities to inhibit biofilm formation and exhibit cytotoxic effects on various human cancer cell lines, as well as demonstrate antioxidant properties in radical scavenging assays . This combination of features makes this acrylamide derivative a versatile candidate for researchers investigating novel therapeutic agents in areas such as oncology, infectious diseases, and biochemistry. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-26-18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-14,21,24H,15H2,1H3,(H,23,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZIBIJNVAHNND-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene, 4-(methylthio)benzaldehyde, and acrylamide.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-(methylthio)benzaldehyde and acrylamide in the presence of a base such as sodium hydroxide.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide. For instance, it has shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, making it a candidate for developing antibacterial agents for medical applications .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The observed IC50 values indicate that this compound possesses potent antiproliferative activity, suggesting its potential as a lead compound in cancer therapy .

Antioxidant Activity

Additionally, this compound has been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Infection Control : Its antimicrobial properties suggest potential use in formulating topical antibacterial agents or coatings for medical devices to prevent infections.
  • Cancer Treatment : The anticancer activity positions it as a candidate for further development into chemotherapeutic agents targeting specific cancer types.
  • Oxidative Stress Management : Its antioxidant capabilities may be harnessed in dietary supplements or pharmaceuticals aimed at reducing oxidative damage in various diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

  • Antimicrobial Efficacy : A study found that derivatives of cinnamic acid exhibited significant inhibition against MRSA biofilm formation, indicating that structural modifications similar to those seen in this compound could enhance efficacy against resistant strains .
  • Anticancer Activity : Research on related acrylamide derivatives revealed strong antiproliferative effects on various cancer cell lines, supporting the notion that modifications to the acrylamide structure can yield potent anticancer agents .

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the naphthalene and phenyl groups contribute to its overall activity. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s methylthio (SMe) and naphthalen-1-yl groups distinguish it from related acrylamides. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound 4-(methylthio)phenyl, naphthalene ~395 (calculated) Not reported Likely organic-soluble
(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide 4-hydroxyphenyl ~343 (calculated) Not reported Moderate polarity
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide (3a) Bromophenyl, sulfonamide 397 184 ± 1 Organic-soluble
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 3-nitrophenyl, phenoxy 360.37 Not reported Organic-soluble
2-cyano-3,3-bis(methylthio)-N-(4-(3-oxomorpholino)phenyl)acrylamide Bis(methylthio), cyano Not reported Not reported Organic-soluble

Key Observations :

  • Melting Points : Methylthio groups (moderately polar) may lower melting points relative to hydroxyl or sulfonamide analogs (e.g., 184°C for 3a ).
  • Solubility : All analogs, including the target compound, are organic-soluble, aligning with the hydrophobic nature of acrylamide derivatives.

Spectroscopic Characterization

  • IR Spectroscopy : The acrylamide carbonyl (C=O) stretch (~1678 cm⁻¹) is consistent across analogs . The methylthio group in the target compound may show a distinct S–C stretch (~700 cm⁻¹).
  • NMR : The naphthalen-1-yl group would exhibit aromatic protons at δ 7.2–8.5 ppm, similar to naphthalene-containing compounds in . The methylthio group’s CH3 protons resonate near δ 2.5 ppm .

Biological Activity

The compound (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide, a derivative of naphthalene and acrylamide, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the appropriate naphthalene derivatives and phenylacrylamide precursors. The general synthetic route can be summarized as follows:

  • Starting Materials : 2-hydroxy-1-naphthylamine and 4-methylthio phenylacrylamide.
  • Reagents : Common reagents include acetic anhydride, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents such as dichloromethane or acetonitrile.
  • Reaction Conditions : Typically carried out under inert atmosphere conditions at room temperature or slightly elevated temperatures to facilitate the reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related naphthalene derivatives. For example, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often fall below 50 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably:

  • Cell Lines Tested : Commonly used cancer cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).
  • IC50 Values : Studies report IC50 values ranging from 8.49 to 62.84 µg/mL depending on the cell line, with some derivatives exhibiting IC50 values below 10 µg/mL, indicating high potency against cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Biofilm Formation : Similar compounds have been shown to disrupt biofilm formation in bacterial cultures, which is crucial for their pathogenicity.
  • Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which can contribute to their protective effects against oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of naphthalene derivatives against clinical strains of Staphylococcus aureus. The results indicated that compounds with a similar structure to this compound were effective at inhibiting biofilm formation and demonstrated low cytotoxicity towards human cells at therapeutic concentrations .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, derivatives were tested on HeLa and MCF-7 cell lines. The most active compounds showed promising IC50 values below 10 µg/mL, suggesting that structural modifications significantly enhance their cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. For example:

  • Step 1 : Coupling of naphthalene derivatives with acrylamide precursors using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF to form intermediates .
  • Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether mixtures) to isolate the product .
  • Optimization : Control reaction temperature (0–5°C for exothermic steps), solvent choice (DMF for polar intermediates), and stoichiometry of reagents (e.g., 1.2 equivalents of α-bromoacrylic acid) to improve yield (>70%) and purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify stereochemistry and functional groups (e.g., acrylamide double bond at δ 6.2–6.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 435.2 vs. calculated 435.18) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the critical stability considerations for storing and handling this compound?

  • Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N2_2/Ar) at –20°C. Avoid aqueous environments to prevent hydrolysis of the acrylamide bond. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Answer :

  • Substituent Analysis : Replace the methylthio group (4-(methylthio)phenyl) with electron-withdrawing groups (e.g., nitro) to improve binding to enzymatic targets like tyrosine kinases .
  • Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC50_{50} values against COX-2) and compare with parent compound. For example, a nitro-substituted analog showed 3-fold higher activity in anticancer screens .
  • Data Table :
Substituent (R)IC50_{50} (COX-2, nM)Solubility (mg/mL)
-SCH3_3120 ± 150.8
-NO2_240 ± 80.3

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., HDAC enzymes). The naphthalene moiety shows π-π stacking with Phe-205, while the acrylamide group forms hydrogen bonds with catalytic zinc .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity assays). Discrepancies in IC50_{50} values may arise from differences in cell lines (HeLa vs. MCF-7) .
  • Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>98% purity required) .
  • Statistical Analysis : Apply ANOVA to compare datasets; significant differences (p < 0.05) may indicate context-dependent activity .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
  • Data Validation : Use triplicate measurements for biological assays and report standard deviations .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing if evaluating environmental impact .

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